(E)-1-phenyl-N-trimethylsilylmethanimine

Description

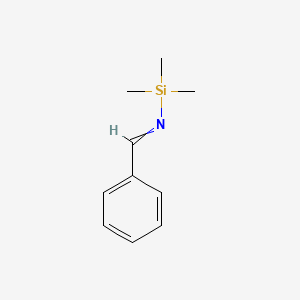

(E)-1-Phenyl-N-trimethylsilylmethanimine is an imine compound characterized by a phenyl group attached to the methanimine carbon and a trimethylsilyl (TMS) group on the nitrogen. The (E)-stereochemistry denotes the trans configuration of the substituents around the C=N bond. This compound belongs to the broader class of Schiff bases, which are widely studied for their roles in coordination chemistry, catalysis, and organic synthesis.

Properties

Molecular Formula |

C10H15NSi |

|---|---|

Molecular Weight |

177.32 g/mol |

IUPAC Name |

1-phenyl-N-trimethylsilylmethanimine |

InChI |

InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

ATGAAABKKYCMRZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-phenyl-N-trimethylsilylmethanimine can be synthesized via the reaction of benzaldehyde with trimethylsilylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The process involves the dropwise addition of equimolar amounts of benzaldehyde to trimethylsilylamine in a suitable solvent such as benzene at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of side products.

Chemical Reactions Analysis

Types of Reactions: (E)-1-phenyl-N-trimethylsilylmethanimine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.

Reduction: Reduction reactions can convert this compound to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Benzylidene derivatives.

Reduction: Primary amines.

Substitution: Various substituted silylamines depending on the nucleophile used.

Scientific Research Applications

(E)-1-phenyl-N-trimethylsilylmethanimine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of amine-functionalized polymers and other organic compounds.

Biology: The compound is explored for its potential in modifying biomolecules and creating bio-compatible materials.

Medicine: Research is ongoing to investigate its potential as a precursor in drug synthesis and delivery systems.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1-phenyl-N-trimethylsilylmethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, making it more reactive in substitution and addition reactions. The benzylidene group can participate in resonance stabilization, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Bond Lengths

The C=N bond length in (E)-1-phenyl-N-trimethylsilylmethanimine is expected to align with values reported for similar imines. For example:

- 1.292 Å in (E)-benzyl(1-phenylethylidene)amine .

- 1.286 Å in 2-(N-benzyl-α-iminoethyl)phenol .

- 1.264 Å in (S)-(+)-N-(1-phenylethyl)salicylideneamine .

The TMS group’s steric bulk may slightly elongate the C=N bond compared to less hindered analogs, though this effect is minimal (<0.03 Å). The phenyl group’s conjugation with the C=N bond stabilizes the structure, a feature common across aromatic imines .

Table 1: Structural Comparison of Selected Imines

*Estimated based on analogs.

Electronic and Steric Effects

- Trimethylsilyl Group : The TMS substituent is strongly electron-donating via σ-π hyperconjugation, which may reduce the electrophilicity of the C=N bond compared to imines with electron-withdrawing groups (e.g., nitro or trifluoromethyl in ). This could lower reactivity toward nucleophilic attack but enhance thermal stability.

- Aromatic Substituents : The phenyl group provides resonance stabilization, similar to analogs like (E)-N-(4-methoxyphenyl)-1-(4′-CF₃-biphenyl)methanimine . However, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., CF₃) on the aryl rings significantly alter electronic properties and solubility .

Stability and Reactivity

- Hydrolytic Stability : The TMS group likely shields the C=N bond from hydrolysis, contrasting with imines bearing hydrophilic substituents (e.g., piperazinyl groups in ), which may exhibit higher moisture sensitivity.

- This limits applications in catalysis but may favor use in silicon-based protecting strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.